2,5-Dibromothiophene-3-sulfonamide 2,5-Dibromothiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 7182-36-7
VCID: VC18149204
InChI: InChI=1S/C4H3Br2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9)
SMILES:
Molecular Formula: C4H3Br2NO2S2
Molecular Weight: 321.0 g/mol

2,5-Dibromothiophene-3-sulfonamide

CAS No.: 7182-36-7

Cat. No.: VC18149204

Molecular Formula: C4H3Br2NO2S2

Molecular Weight: 321.0 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dibromothiophene-3-sulfonamide - 7182-36-7

Specification

CAS No. 7182-36-7
Molecular Formula C4H3Br2NO2S2
Molecular Weight 321.0 g/mol
IUPAC Name 2,5-dibromothiophene-3-sulfonamide
Standard InChI InChI=1S/C4H3Br2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9)
Standard InChI Key WSGKZRRUNPODHV-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1S(=O)(=O)N)Br)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

2,5-Dibromothiophene-3-sulfonamide (C₄H₂Br₂N₂O₂S₂) is a brominated heterocyclic compound derived from thiophene. Its structure consists of:

  • A thiophene ring (C₄H₄S) functionalized with bromine atoms at the 2- and 5-positions.

  • A sulfonamide group (-SO₂NH₂) at the 3-position.

The molecular weight is calculated as 322.96 g/mol, assuming no additional substituents. Comparatively, the mono-brominated analog 5-bromothiophene-2-sulfonamide has a molecular weight of 242.11 g/mol , while the N-(2-aminoethyl)-derivatized variant with hydrochloride has a molecular weight of 400.5 g/mol .

Table 1: Comparative Molecular Data for Brominated Thiophene Sulfonamides

CompoundMolecular FormulaMolecular Weight (g/mol)
2,5-Dibromothiophene-3-sulfonamideC₄H₂Br₂N₂O₂S₂322.96 (calculated)
5-Bromothiophene-2-sulfonamide C₄H₄BrNO₂S₂242.11
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride C₆H₉Br₂ClN₂O₂S₂400.5

Spectral and Computational Data

While experimental spectra for 2,5-dibromothiophene-3-sulfonamide are unavailable, computational predictions can be made using analogs:

  • Log P (Octanol-Water Partition Coefficient): Estimated at 2.5–3.0 based on the increased hydrophobicity from two bromine atoms compared to 5-bromothiophene-2-sulfonamide (Log P = 1.17) .

  • Solubility: Likely low aqueous solubility (<1 mg/mL) due to bromine’s electron-withdrawing effects and hydrophobic character.

  • Hydrogen Bonding: Two hydrogen bond donors (NH₂) and four acceptors (SO₂ and NH₂), similar to 5-bromothiophene-2-sulfonamide .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2,5-dibromothiophene-3-sulfonamide can be inferred from methods used for mono-brominated analogs:

Sulfonylation of Dibromothiophene

  • Bromination of Thiophene: Thiophene undergoes electrophilic bromination to yield 2,5-dibromothiophene.

  • Sulfonation: Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at the 3-position.

  • Amination: Treatment with aqueous ammonia replaces the chloride with an amine group, forming the sulfonamide .

Alternative Route via Cross-Coupling

A palladium-catalyzed Suzuki-Miyaura coupling could attach aryl boronic acids to 5-bromothiophene-2-sulfonamide, but this method is more relevant for introducing carbon-based substituents .

Table 2: Plausible Reaction Conditions for Synthesis

StepReagents/ConditionsYield (Inferred)
BrominationBr₂, FeBr₃, 0–25°C70–85%
SulfonationClSO₃H, 50–80°C60–75%
AminationNH₃ (aq. or in THF), −78°C to 25°C 65–80%

Reactivity Profile

  • Nucleophilic Substitution: The sulfonamide group may undergo alkylation or acylation.

  • Electrophilic Aromatic Substitution: Further bromination is unlikely due to deactivation by electron-withdrawing groups.

  • Cross-Coupling: Potential for Pd-mediated reactions at bromine sites, analogous to 5-bromothiophene-2-sulfonamide .

Physicochemical Properties

Thermal Stability

No direct data exists, but thermal decomposition likely occurs above 200°C, consistent with sulfonamide analogs .

Solubility and Partitioning

  • Aqueous Solubility: Estimated <1 mg/mL, lower than 5-bromothiophene-2-sulfonamide (0.326–1.96 mg/mL) .

  • log P: ~2.5–3.0 (calculated via group contribution methods).

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).

  • NMR: Expected singlet for NH₂ protons (~5.0 ppm in DMSO-d₆) and aromatic protons downfield due to bromine and sulfonamide groups.

Applications in Research and Industry

Pharmaceutical Development

Brominated thiophene sulfonamides are explored as:

  • Enzyme Inhibitors: Sulfonamide groups often target carbonic anhydrases or proteases .

  • Antimicrobial Agents: Bromine’s electronegativity enhances membrane penetration.

Materials Science

  • Electron-Transport Materials: Thiophene derivatives are used in organic semiconductors.

  • Fluorescent Probes: Bromine-heavy compounds may exhibit unique photophysical properties .

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